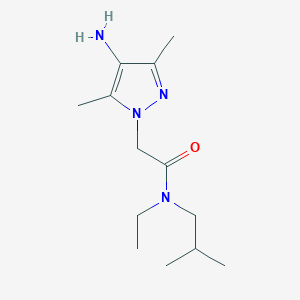

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide

Description

Properties

IUPAC Name |

2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O/c1-6-16(7-9(2)3)12(18)8-17-11(5)13(14)10(4)15-17/h9H,6-8,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJGCROOFKKLGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(C)C)C(=O)CN1C(=C(C(=N1)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential medicinal applications, particularly in the following areas:

-

Antimicrobial Activity :

- Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound is being investigated for its effectiveness against various bacterial strains and fungi.

-

Antiparasitic Activity :

- Similar compounds have shown promising results against Leishmania and Plasmodium species. Research has demonstrated that this compound can inhibit the growth of these parasites, making it a candidate for antimalarial and antileishmanial therapies.

-

Enzyme Inhibition :

- The compound may function as an enzyme inhibitor, particularly targeting metabolic pathways in parasites. Its interaction with specific enzymes could lead to the development of new treatments for diseases caused by these pathogens.

Agricultural Applications

The versatility of this compound extends to agricultural chemistry:

- Agrochemicals :

- The potential use of this compound in developing agrochemicals has been noted. Its biological activity may contribute to the creation of effective pesticides or herbicides.

Antimalarial Activity

A study focused on the antimalarial properties of pyrazole derivatives included this compound in screening assays against Plasmodium falciparum. Results indicated significant inhibitory effects comparable to established antimalarial drugs, suggesting its potential as a therapeutic agent in malaria treatment.

Antileishmanial Properties

In vitro studies have demonstrated that 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide inhibits the growth of Leishmania donovani. The IC50 values obtained from these studies indicate effective concentrations for therapeutic applications, highlighting its potential in treating leishmaniasis.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | Lacks ethyl acetate and amino groups | Less versatile in reactivity |

| Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate | Similar structure but lacks amino group | Affects reactivity and biological activity |

| Ethyl 4-amino-3-methyl-1H-pyrazole | Contains an amino group but different structure | Different biological activity profile |

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The target compound’s pyrazole core distinguishes it from analogs with other heterocycles (e.g., thiadiazole, triazole, thiadiazole-pyrimidine hybrids). Key comparisons include:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The target compound’s branched alkyl groups (ethyl/isobutyl) likely enhance lipophilicity compared to analogs with aromatic substituents (e.g., WH7’s phenoxy group). However, the pyrazole’s amino group may mitigate excessive hydrophobicity, improving solubility relative to thiadiazole derivatives .

- Hydrogen Bonding: The 4-amino group on the pyrazole provides hydrogen-bonding capacity, contrasting with thiadiazole or triazole cores that rely on sulfur/nitrogen lone pairs for interactions. This could influence target selectivity .

Biological Activity

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide, also known by its CAS number 1155135-01-5, is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 252.36 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities. The presence of the amino group and the acetamide moiety contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing pyrazole structures often exhibit antimicrobial properties. A study on similar pyrazole derivatives demonstrated moderate activity against gram-positive bacteria, suggesting that this compound could potentially exhibit similar effects .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate against gram-positive bacteria | |

| Mannich bases (related compounds) | Anticancer and antimicrobial |

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The acetamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzyme active sites.

- Receptor Modulation : The compound may modulate receptor activity due to the presence of the amino group, which could enhance binding affinity.

- Cell Membrane Interaction : Its hydrophobic regions may allow it to penetrate cell membranes, affecting intracellular signaling pathways.

Case Studies

While specific case studies on this compound are scarce, related compounds have been extensively studied:

- Anticancer Studies : A series of Mannich bases derived from pyrazole were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

- Antimicrobial Studies : Research on structurally similar compounds indicated effective antibacterial and antifungal activities against several pathogens .

Preparation Methods

General Synthetic Strategy

The preparation of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide typically involves the construction of the 4-aminopyrazole core followed by acetamide functionalization with specific N-substituents (ethyl and 2-methylpropyl groups). The synthetic approach generally proceeds via:

- Formation of a substituted pyrazole intermediate (often via nitropyrazole derivatives),

- Subsequent reduction of nitro groups to amino groups,

- Coupling with appropriate amines to form the acetamide linkage.

Preparation of the 4-Aminopyrazole Core

A key intermediate in the synthesis is the 4-aminopyrazole derivative, which can be prepared through a two-step process:

Step 1: Coupling of (4-nitro-1H-pyrazol-1-yl)acetic acid with amines

This involves reacting (4-nitro-1H-pyrazol-1-yl)acetic acid with the appropriate amine (in this case, N-ethyl-N-(2-methylpropyl)amine) to form a (4-nitro-1H-pyrazol-1-yl)acetamide derivative.Step 2: Reduction of the nitro group to an amino group

The nitroacetamide derivative is then reduced to the corresponding 4-aminopyrazole acetamide. Reduction methods include catalytic hydrogenation or chemical reduction under controlled conditions.

This route avoids the use of hazardous intermediates such as 1-nitropyrazole and sodium nitromalonaldehyde, which have explosive properties and are unsuitable for large-scale manufacturing.

Alternative Synthetic Routes and Considerations

Use of Perchlorate Salts

Some methods employ perchlorate salts for the preparation of 4-aminopyrazoles; however, these salts are thermally unstable and pose safety risks.Reaction Conditions

The coupling and reduction steps are typically carried out under inert atmospheres (e.g., nitrogen) to prevent oxidation and side reactions. Acidic conditions (such as hydrochloric acid in dioxane) may be used to facilitate coupling reactions.Catalysts and Solvents

Catalysts such as metal catalysts (e.g., palladium) can be used in coupling reactions. Solvents include pyridine, methanol, tetrahydrofuran (THF), and dichloromethane, depending on the step. For example, reduction may be performed in methanol with sodium methoxide and hydrazine reagents at low temperatures (-20 to -30 °C) followed by warming to room temperature and heating.

Detailed Reaction Scheme (Summary)

| Step | Reactants/Intermediates | Conditions | Outcome |

|---|---|---|---|

| 1 | (4-nitro-1H-pyrazol-1-yl)acetic acid + N-ethyl-N-(2-methylpropyl)amine | Acidic medium (HCl in dioxane), inert atmosphere | Formation of (4-nitro-1H-pyrazol-1-yl)acetamide derivative |

| 2 | (4-nitro-1H-pyrazol-1-yl)acetamide derivative | Reduction with hydrazine/NaOMe in methanol at -20 to 60 °C | Conversion to 4-amino-3,5-dimethyl-1H-pyrazol acetamide |

| 3 | Purification | Filtration through silica, solvent evaporation and azeotroping | Pure this compound |

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | (4-nitro-1H-pyrazol-1-yl)acetic acid |

| Amines used | N-ethyl-N-(2-methylpropyl)amine |

| Coupling conditions | Acidic (HCl in dioxane), inert atmosphere |

| Reduction agents | Hydrazine in methanol, sodium methoxide |

| Temperature range | -30 °C to 60 °C |

| Solvents | Pyridine, methanol, THF, dichloromethane |

| Purification methods | Silica filtration, azeotropic solvent removal |

| Safety considerations | Avoid explosive intermediates, control temperature and atmosphere |

Q & A

Q. What are the recommended synthetic routes for 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide?

- Methodological Answer : Synthesis typically involves cyclization or coupling reactions. For example:

- Maleimide Cyclization : Reacting pyrazole-carbothioamide derivatives with maleimides under controlled conditions, monitored via FT-IR and LCMS to confirm product formation .

- Microwave-Assisted Synthesis : Utilizing microwave irradiation (e.g., 65 W, 70°C, 30 min) to enhance reaction efficiency, yielding products characterized by NMR and HR-MS .

- Stepwise Alkylation : Sequential alkylation of pyrazole precursors with chloroacetamide derivatives, optimized for regioselectivity using polar aprotic solvents .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent patterns and confirm amide bond formation .

- Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650–1700 cm) .

- Chromatography (HPLC-UV) : Assesses purity (>95% purity thresholds recommended for biological assays) .

Q. How does the substitution pattern on the pyrazole ring influence physicochemical properties?

- Methodological Answer : Substituents like methyl groups (3,5-dimethyl) enhance lipophilicity (logP ~2.1–2.5), while the amino group (4-amino) increases hydrogen-bonding potential. Comparative studies with analogs (e.g., chloro or methoxy substitutions) show altered solubility and stability profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Systematic Replication : Use randomized block designs with split-plot arrangements to account for variables like solvent polarity or temperature gradients .

- Dose-Response Curves : Establish EC/IC values under standardized conditions (e.g., pH 7.4 buffers, 37°C) to minimize assay variability .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What experimental designs are optimal for studying environmental fate and biodegradation pathways?

- Methodological Answer :

- Longitudinal Ecotoxicity Studies : Track compound persistence in soil/water matrices using LC-MS/MS, assessing metabolites via QTOF-MS .

- Biotic/Abiotic Transformation Assays : Expose the compound to UV light or microbial consortia (e.g., Pseudomonas spp.) to simulate environmental breakdown .

- Compartmental Modeling : Predict distribution coefficients (e.g., soil-water partition) using EPI Suite or SPARC calculators .

Q. How can molecular docking and dynamics simulations elucidate target interactions?

- Methodological Answer :

- Docking Protocols : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450), prioritizing binding poses with ΔG < -8 kcal/mol .

- MD Simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns trajectories to assess stability (RMSD < 2 Å) .

- In Vitro Validation : Confirm computational predictions with SPR or ITC to measure binding affinities (K < 10 µM) .

Comparative Analysis

Q. How do structural analogs differ in reactivity and bioactivity?

- Methodological Answer : A comparison of pyrazole-acetamide derivatives reveals:

| Compound Modification | Key Property Changes | Biological Impact | Reference |

|---|---|---|---|

| 3,5-Dimethyl → Chloro (C-4) | Increased electrophilicity | Enhanced enzyme inhibition | |

| N-Ethyl → N-Isopropyl | Higher logP (3.1 vs. 2.5) | Improved blood-brain barrier penetration | |

| Acetamide → Thioacetamide | Altered H-bonding capacity | Reduced cytotoxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.